![molecular formula C7H14ClNO2 B2484812 3-(3-Aminocyclobutyl)propanoic acid hydrochloride CAS No. 2173999-01-2](/img/structure/B2484812.png)
3-(3-Aminocyclobutyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” and related compounds often involves strategies that incorporate cyclobutyl rings into amino acid frameworks. Methods include the Mannich reaction, employing ketones, aldehydes, and ammonium acetate in polar aprotic solvents to construct heterocyclic compounds like the subject compound. This approach allows for the introduction of various functional groups, including sulfur and nitrogen heterocycles, via further functionalization steps (Mazimba & Mosarwa, 2015).
Molecular Structure Analysis
The molecular structure of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” features a cyclobutyl ring that imparts unique stereochemical and electronic properties. This structure can adopt chair-chair and/or boat-chair conformations with equatorial positioning of substituents, influencing its chemical behavior and interaction with biological targets. Such structural configurations are pivotal in understanding the compound's reactivity and biological activity (Mazimba & Mosarwa, 2015).
Chemical Reactions and Properties
The chemical properties of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” are largely defined by its functional groups. The amine group, for instance, can participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and complexation with metals. The presence of the propanoic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation, further diversifying its chemical utility and applicability in synthetic chemistry (Failla, Finocchiaro, & Consiglio, 2000).
Scientific Research Applications
1. Synthesis of Germalactones and Antitumor Activity
Research by Guan, Zhu, Sun, and Zou (2001) focused on the transformation of 3-(Hydrogermyl)propanoic acid derivatives, which are structurally similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They developed efficient synthesis methods for germa-y-lactone derivatives with antitumor activities. This highlights the potential use of related compounds in the development of new antitumor agents (Guan, Zhu, Sun, & Zou, 2001).
2. Renewable Building Block in Material Science
Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, similar in structure to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, as a renewable building block for the synthesis of materials with a wide range of applications. This research emphasizes the potential of similar compounds in sustainable material synthesis (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
3. Crystal and Molecular Structures Analysis
The crystal and molecular structures of compounds structurally related to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have been determined by X-ray analysis. This type of analysis is crucial in understanding the physical and chemical properties of such compounds, which can be applied in various pharmaceutical and chemical industries (Koyano, Takeshita, Takénaka, & Sasada, 1986).
4. Asymmetric Biotransformation in Pharmaceutical Intermediates
Li et al. (2013) demonstrated the asymmetric biotransformation of S-3-amino-3-phenylpropionic acid, which shares similarities with 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They used a specific strain of Methylobacterium for the production of pharmaceutical intermediates, showcasing the potential of such compounds in the synthesis of valuable pharmaceuticals (Li, Wang, Huang, Zou, & Zheng, 2013).
properties
IUPAC Name |
3-(3-aminocyclobutyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWGXXYTRNAAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminocyclobutyl)propanoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.